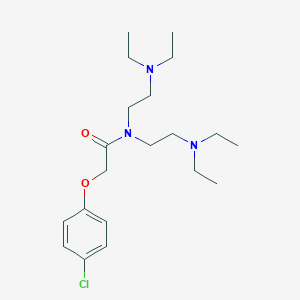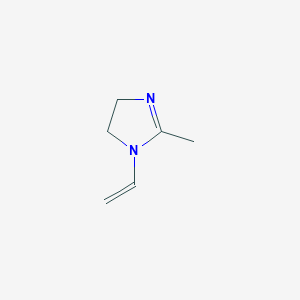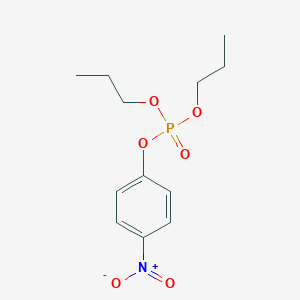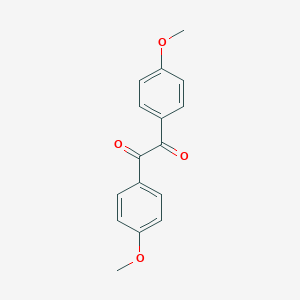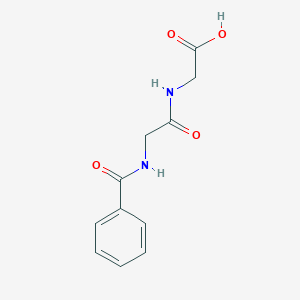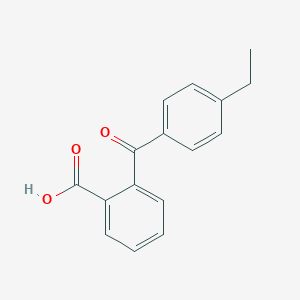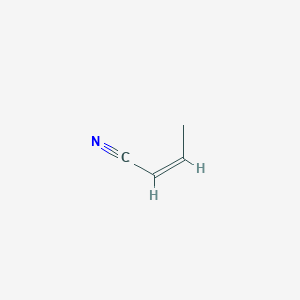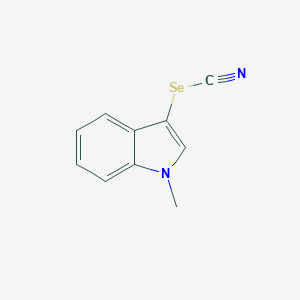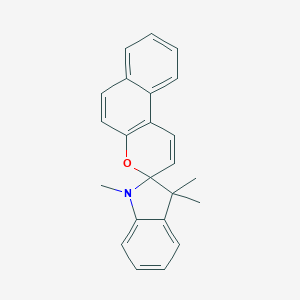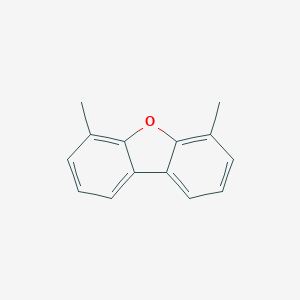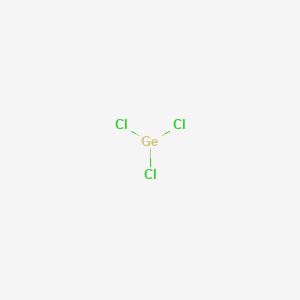
Trichlorogermane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trichlorogermane is a chemical compound with the molecular formula HCl3Ge . It is also known by other names such as germanium hydride trichloride .
Molecular Structure Analysis
Trichlorogermane has a molecular weight of 180.007 Da and a mono-isotopic mass of 179.835556 Da . It contains a total of 4 bonds, including 3 non-H bonds .Chemical Reactions Analysis
Trichlorogermane is known to readily react with unbranched olefins at normal temperature or at slightly elevated temperature without a catalyst . In the presence of ethers, a complex of trichlorogermane with ether is formed, and it reacts only according to the double germylation pathway . Trichlorogermane also reacts with alkyl, alkenyl, and alkynyl halides .Physical And Chemical Properties Analysis
Trichlorogermane is a liquid with a density of 1.93 g/cm3 . It has a boiling point of 75°C and a melting point of -71°C . It reacts rapidly with moisture, water, and protic solvents .Applications De Recherche Scientifique
Reactions with 1,3-Divinyl-1,1,3,3-tetramethyldisiloxane
Trichlorogermane is known to readily react with unbranched olefins at normal temperature or at slightly elevated temperature without a catalyst . The effect of the reactant ratio in the reaction of tetramethyldisiloxane with germanium tetrachloride and diethyl ether on the structure and reactivity of the resulting trichlorogermane–diethyl ether complexes was studied . The products were reacted with 1,1,3,3-tetramethyl-1,3-divinyldisiloxane .
Hydrogermylation of Vinyl Groups
Trichlorogermane etherate reacts differently with branched olefins, where the double bond is sterically shielded . The possibility of selective hydrogermylation of vinyl groups on the silicon atoms in siloxane structures was studied with the goal of estimating the stability of Si–O‒Si siloxane bonds in the presence of highly reactive Ge–H bond .
3. Adsorption and Decomposition on Silicon Surfaces The adsorption and decomposition of trichlorogermane on silicon surfaces were studied using Fourier transform infrared (FTIR) spectroscopy and temperature programmed desorption investigations . The FTIR spectra revealed that trichlorogermane dissociatively adsorbed at 200 K and formed SiH, SiCl x, ClSiH, and Cl 2 SiH surface species .
Formation of Dichlorogermylene
Unlike the complex C 4 H 8 O 2 ·GeCl 2, which generates dichlorogermylene, trichlorogermane etherate (Cl 3 GeH·2Et 2 O) is capable of dissociating in two ways, depending on the reaction medium and reactant nature; and it can act as both source of dichlorogermylene and hydrogermylating agent .
Chemical Vapor Deposition
Chlorosilanes, such as SiHCl 3 are employed in silicon chemical vapor deposition (CVD) . Trichlorogermane can also be used in similar processes, providing insight into the surface chemistry of chlorosilanes and chlorogermanes during Si, Ge, and Si 1−x Ge x chemical vapor deposition on silicon surfaces .
Comparison with Trichlorosilane
The decomposition of trichlorogermane on silicon surfaces was compared with that of trichlorosilane using FTIR spectroscopy . This comparison provides valuable insights into the different behaviors of these two compounds when interacting with silicon surfaces .
Safety And Hazards
Propriétés
InChI |
InChI=1S/Cl3Ge/c1-4(2)3 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YITSIQZHKDXQEI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
Cl[Ge](Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl3Ge |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Trichlorogermane | |
CAS RN |
1184-65-2 |
Source


|
| Record name | Germane, trichloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001184652 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Germane, trichloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Trichlorogermane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.339 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

